molecular formula C25H30N2O5S B11534259 ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11534259
M. Wt: 470.6 g/mol
InChI Key: QMKWWQIXKVXLLN-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the indole derivative with phenylsulfonyl chloride in the presence of a base like pyridine.

    Piperidinylmethyl Substitution: The piperidinylmethyl group is added via a nucleophilic substitution reaction, where the indole derivative reacts with piperidine and formaldehyde under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol or even a phenyl group.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include phenylthiol or phenyl derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels, particularly those involved in neurotransmission.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:

    Ethyl 5-methoxy-1-methyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Lacks the phenylsulfonyl group, which may result in different biological activities.

    Ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group, potentially affecting its interaction with molecular targets.

    Ethyl 5-methoxy-1-methyl-4-(phenylsulfonyl)-2-(morpholin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a morpholinylmethyl group instead of a piperidinylmethyl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H30N2O5S

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-(benzenesulfonyl)-5-methoxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H30N2O5S/c1-4-32-25(28)23-20(17-27-15-9-6-10-16-27)26(2)19-13-14-21(31-3)24(22(19)23)33(29,30)18-11-7-5-8-12-18/h5,7-8,11-14H,4,6,9-10,15-17H2,1-3H3

InChI Key

QMKWWQIXKVXLLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)CN4CCCCC4

Origin of Product

United States

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